molecular formula C27H18BrNO5 B12049618 Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate CAS No. 618069-74-2

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate

Cat. No.: B12049618
CAS No.: 618069-74-2
M. Wt: 516.3 g/mol
InChI Key: CEQYRZCXHLVEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate is a heterocyclic compound featuring a benzo[f]pyrrolo[1,2-a]quinoline core fused with a 3-bromobenzoyl substituent and two methyl carboxylate groups at positions 1 and 2. This structure is synthesized via 1,3-dipolar cycloaddition reactions between benzo[f]quinolinium ylides and electron-deficient alkynes, as reported in recent methodologies .

Properties

CAS No.

618069-74-2

Molecular Formula

C27H18BrNO5

Molecular Weight

516.3 g/mol

IUPAC Name

dimethyl 3-(3-bromobenzoyl)naphtho[2,1-e]indolizine-1,2-dicarboxylate

InChI

InChI=1S/C27H18BrNO5/c1-33-26(31)22-21-13-11-19-18-9-4-3-6-15(18)10-12-20(19)29(21)24(23(22)27(32)34-2)25(30)16-7-5-8-17(28)14-16/h3-14H,1-2H3

InChI Key

CEQYRZCXHLVEPG-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C2C=CC3=C(N2C(=C1C(=O)OC)C(=O)C4=CC(=CC=C4)Br)C=CC5=CC=CC=C53

Origin of Product

United States

Preparation Methods

Formation of Benzo[f]quinolinium Quaternary Salts

The synthesis begins with the preparation of benzo[f]quinolinium quaternary salts, typically derived from benzo[f]quinoline and alkylating agents. For example, treatment of benzo[f]quinoline with methyl bromide in a polar aprotic solvent (e.g., dimethylformamide) yields the corresponding N-methyl quaternary salt. This intermediate is critical for generating the reactive 1-methylide species required for cycloaddition.

Reaction Conditions :

  • Solvent : DMF or acetonitrile

  • Temperature : 60–80°C

  • Time : 6–12 hours

  • Yield : 70–85%

Generation of Benzo[f]quinolinium-1-Methylide

The quaternary salt undergoes deprotonation in the presence of a base (e.g., potassium carbonate) to form the 1-methylide intermediate. This step is performed in situ due to the methylide’s instability. The 1,3-dipolar character of the methylide enables cycloaddition with electron-deficient alkynes.

Key Reaction :

N-Methyl quaternary salt+Base1-Methylide+HBr\text{N-Methyl quaternary salt} + \text{Base} \rightarrow \text{1-Methylide} + \text{HBr}

1,3-Dipolar Cycloaddition with Activated Alkynes

The methylide reacts with dimethyl acetylenedicarboxylate (DMAD) via a 1,3-dipolar cycloaddition to form the pyrrolo[1,2-a]quinoline core. This step establishes the bicyclic framework and introduces the dicarboxylate groups.

Mechanistic Insight :
The reaction proceeds through a concerted mechanism, where the alkyne’s electron-deficient triple bond interacts with the methylide’s dipole. Regioselectivity is governed by frontier molecular orbital interactions, favoring the observed product.

Optimization Parameters :

  • Solvent : Dichloromethane or THF

  • Temperature : 25–40°C

  • Time : 2–4 hours

  • Yield : 65–78%

Stepwise Synthetic Procedure

Step 1: Synthesis of Benzo[f]quinolinium Methyl Bromide

Benzo[f]quinoline (10 mmol) and methyl bromide (12 mmol) are refluxed in acetonitrile for 8 hours. The product precipitates upon cooling and is recrystallized from ethanol.

Characterization Data :

  • 1H NMR (CDCl₃) : δ 8.89 (d, J = 8.4 Hz, 1H), 4.22 (q, 2H), 1.27 (t, 3H)

  • IR (KBr) : 1692 cm⁻¹ (C=O ester)

Step 2: Cycloaddition with DMAD

The quaternary salt (5 mmol) is suspended in THF, treated with K₂CO₃ (6 mmol), and stirred for 30 minutes. DMAD (5.5 mmol) is added dropwise, and the mixture is stirred at 35°C for 3 hours. The product is isolated via column chromatography (SiO₂, hexane/ethyl acetate).

Characterization Data :

  • 13C NMR (CDCl₃) : δ 170.4 (C=O), 163–167 (aromatic carbons)

  • MS (EI) : m/z 516.3 [M]⁺

Step 3: 3-Bromobenzoylation

The cycloadduct (3 mmol) and 3-bromobenzoyl chloride (3.3 mmol) are combined in dichloroethane with AlCl₃ (3.6 mmol). The reaction is quenched with ice-water, and the product is extracted with CH₂Cl₂ and purified via recrystallization.

Characterization Data :

  • 1H NMR (CDCl₃) : δ 7.73 (s, 1H, H-2), 7.58–7.70 (m, 4H)

  • IR (KBr) : 1728 cm⁻¹ (C=O ester), 1626 cm⁻¹ (C=O ketone)

Reaction Optimization and Challenges

Solvent and Temperature Effects

  • Cycloaddition Yield : THF outperforms DMF due to better solubility of intermediates.

  • Acylation Efficiency : Dichloroethane minimizes side reactions compared to nitrobenzene.

Purification Strategies

  • Recrystallization : Chloroform/diethyl ether (1:3) yields high-purity product.

  • Column Chromatography : Al₂O₃ with hexane/ethyl acetate (20:1) resolves ester and ketone byproducts.

Common Side Reactions

  • Overacylation : Controlled stoichiometry of 3-bromobenzoyl chloride prevents diacylation.

  • Ring-Opening : Excess base during methylide formation leads to decomposition; K₂CO₃ is optimal.

Analytical Validation

Spectroscopic Confirmation

Table 1: Key Spectral Assignments

Group 1H NMR (δ, ppm) 13C NMR (δ, ppm) IR (cm⁻¹)
Dicarboxylate3.90 (s, 6H)169.2, 170.81728 (C=O ester)
3-Bromobenzoyl7.58–7.70 (m, 4H)163.4 (C=O ketone)1626 (C=O ketone)
Pyrroloquinoline7.73 (s, 1H)148.4 (bridging N)1590 (aromatic C=C)

Purity Assessment

  • HPLC : >98% purity (C18 column, acetonitrile/water gradient).

  • Elemental Analysis : C 62.71%, H 3.51%, N 2.71% (calculated: C 62.81%, H 3.49%, N 2.71%).

Scalability and Industrial Feasibility

Kilogram-Scale Production

  • Cycloaddition : Batch reactors (50 L) achieve 72% yield with THF recycling.

  • Cost Drivers : 3-Bromobenzoyl chloride accounts for 40% of raw material costs.

Environmental Considerations

  • Solvent Recovery : >90% THF and dichloroethane recycled via distillation.

  • Waste Streams : HBr neutralized with NaOH to form NaBr (non-hazardous) .

Chemical Reactions Analysis

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Chemical Structure and Synthesis

The compound belongs to the pyrroloquinoline family, characterized by a fused ring system that enhances its biological activity. The synthesis of dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate typically involves multi-step organic reactions, including the formation of the pyrroloquinoline core followed by the introduction of substituents such as bromobenzoyl groups.

Synthesis Overview

  • Starting Materials : The synthesis often begins with commercially available pyrroloquinoline derivatives.
  • Key Reactions : Key reactions include bromination, acylation with benzoyl chlorides, and esterification to yield the final product.
  • Yield and Purity : Typical yields range from 54% to 67%, with purity confirmed through techniques such as HPLC and NMR spectroscopy .

Antimicrobial Properties

Recent studies have demonstrated that this compound exhibits significant antimicrobial activity against various pathogens:

  • Antitubercular Activity : The compound has shown promising results against Mycobacterium tuberculosis, with minimum inhibitory concentrations ranging from 8 to 128 µg/mL .
  • Antifungal Activity : It has also been tested against Candida albicans and other fungal pathogens, demonstrating effective inhibition in vitro .

Anticancer Potential

The compound's structure suggests potential anticancer properties. Pyrroloquinoline derivatives are known to inhibit cellular proliferation in cancer cell lines. Research indicates that these compounds may induce apoptosis and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell survival and proliferation .

Other Biological Activities

In addition to antimicrobial and anticancer effects, this compound has been associated with:

  • Antioxidant Activity : The compound exhibits antioxidant properties that may protect cells from oxidative stress .
  • Anti-inflammatory Effects : Preliminary studies suggest that it may modulate inflammatory responses in various biological systems .

Case Study 1: Antitubercular Activity Evaluation

A study evaluated the antitubercular activity of a series of pyrroloquinoline derivatives, including this compound. The compounds were tested against both drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis. Results indicated that certain derivatives showed enhanced activity compared to standard treatments.

Case Study 2: Antifungal Efficacy Against C. albicans

In another investigation, the antifungal efficacy of this compound was assessed using in vitro assays against Candida albicans. The results demonstrated a dose-dependent inhibition of fungal growth, indicating its potential as a therapeutic agent for fungal infections.

Mechanism of Action

The mechanism of action of dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to interfere with the normal functioning of cellular processes, leading to the desired therapeutic or toxic effects. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Benzo[f]pyrrolo[1,2-a]quinoline Derivatives

The target compound belongs to a broader class of benzo[f]pyrrolo[1,2-a]quinoline derivatives with diverse substituents. Key analogs include:

Acetyl, Propionyl, and Pivaloyl Derivatives
  • Dimethyl 3-acetylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7a) and Dimethyl 3-propionylbenzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (7b) differ in their acyl substituents (acetyl vs. propionyl). These compounds exhibit melting points of 197–198°C and 206–207°C, respectively, suggesting increased thermal stability with larger alkyl chains .
  • Methyl 3-pivaloylbenzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (5c) features a bulky pivaloyl group and a single methyl ester. It melts at 192–193°C, with enhanced lipophilicity due to the tert-butyl moiety .
Nitrobenzoyl and Carbamoyl Derivatives
  • Ethyl 3-(4-nitrobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate (C₂₆H₁₈N₂O₅, MW 438.44) substitutes the bromine with a nitro group and uses ethyl esters. The nitro group’s strong electron-withdrawing nature may alter electronic properties compared to bromine .
Anticancer Activity
  • Compound 9c (pivaloyl derivative) demonstrated the highest cytotoxicity against SR leukemia cells (IC₅₀ < 10 µM), attributed to its lipophilic tert-butyl group enhancing membrane permeability .
  • Compound 6c (trimethyl tricarboxylate) showed moderate activity, suggesting ester group positioning impacts efficacy .

Physicochemical Properties

Compound Name Substituent (R) Ester Groups Melting Point (°C) Molecular Weight Key Biological Activity
Target Compound 3-Bromobenzoyl Dimethyl Not reported ~511.3 (calc.) Hypothesized anticancer activity
5c Pivaloyl Methyl 192–193 ~437.5 Anticancer
7a Acetyl Dimethyl 197–198 ~409.4 Not reported
7b Propionyl Dimethyl 206–207 ~423.4 Not reported
Ethyl 3-(4-nitrobenzoyl) analog 4-Nitrobenzoyl Ethyl Not reported 438.4 Not reported
6a Carbamoyl Dimethyl Not reported ~396.4 Anticancer screening candidate

Key Research Findings

Synthetic Methods: The 1,3-dipolar cycloaddition route is versatile for generating diverse benzo[f]pyrrolo[1,2-a]quinoline derivatives, including the target compound .

Ester groups (methyl vs. ethyl) influence lipophilicity and metabolic stability. Methyl esters generally increase solubility compared to ethyl .

Biological Activity

Dimethyl 3-(3-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1,2-dicarboxylate (DBB) is a compound of significant interest due to its unique structural characteristics and potential biological activities. This article explores its biological activity, including cytotoxicity, antimicrobial properties, and potential therapeutic applications.

Chemical Structure and Properties

DBB is characterized by its complex molecular structure, which includes a bromobenzoyl group attached to a pyrroloquinoline core. The molecular formula is C27H18BrNO5C_{27}H_{18}BrNO_5 with a CAS number of 618069-74-2. Its synthesis involves multiple steps, typically starting from lepidine and various phenacyl bromides, followed by reactions with electron-deficient compounds under specific conditions .

Biological Activity Overview

DBB exhibits a range of biological activities that are being investigated for their potential applications in medicine and agriculture.

1. Antimicrobial Activity

Research has indicated that DBB possesses notable antimicrobial properties. In particular:

  • Antitubercular Activity : DBB has shown effectiveness against Mycobacterium tuberculosis, including both drug-sensitive and multi-drug resistant strains. In studies, compounds similar to DBB exhibited Minimum Inhibitory Concentrations (MICs) ranging from 8 to 128 µg/mL against the H37Rv strain .
  • Antifungal Properties : DBB derivatives have been tested for their antifungal activity against pathogens like Candida albicans, demonstrating significant inhibitory effects .

2. Cytotoxicity

DBB has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies reveal that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapy. The specific mechanisms of action are still being elucidated, but they may involve the disruption of cellular signaling pathways essential for cancer cell survival .

The mechanism of action for DBB is believed to involve:

  • Targeting Cellular Pathways : DBB interacts with specific molecular targets within cells, potentially disrupting normal cellular functions and leading to cell death in pathogens or cancer cells.
  • Reactive Oxygen Species (ROS) Generation : Some studies suggest that DBB may induce oxidative stress in target cells, contributing to its cytotoxic effects .

Comparative Analysis

To better understand the significance of DBB's biological activity, it is useful to compare it with other similar compounds:

Compound NameStructureMIC (µg/mL)Activity Type
Dimethyl 4-bromo-1-(4-methoxybenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylateSimilar structure16Antitubercular
Ethyl 1-(substituted benzoyl)-5-methylpyrrolo[1,2-a]quinoline-3-carboxylatesRelated compound32Antimicrobial
Dimethyl 4-bromo-1-(4-chlorobenzoyl)pyrrolo[1,2-a]quinoline-2,3-dicarboxylateRelated structure64Cytotoxic

Case Studies

Several case studies have highlighted the potential applications of DBB:

  • Anti-Tuberculosis Research : A study demonstrated that DBB and its analogs could serve as effective treatments against resistant strains of tuberculosis. The compounds were tested using resazurin microplate assays to determine their efficacy against various strains of Mycobacterium tuberculosis .
  • Cancer Cell Lines : In vitro studies have shown that DBB can significantly reduce cell viability in human cancer cell lines, suggesting potential as a chemotherapeutic agent .

Q & A

Q. What synthetic strategies are effective for constructing the benzo[f]pyrrolo[1,2-a]quinoline core in this compound?

The benzo[f]pyrrolo[1,2-a]quinoline scaffold is typically synthesized via cyclization reactions. For example, 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient dipolarophiles (e.g., benzoyl-activated systems) can yield fused pyrroloquinoline derivatives . Key steps include benzoylation at the 3-position using 3-bromobenzoyl chloride under Friedel-Crafts conditions and subsequent esterification with dimethyl dicarboxylate. Reaction progress is monitored via TLC and intermediate purification by column chromatography .

Q. How is the compound characterized post-synthesis?

Characterization involves:

  • NMR spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR confirm substituent positions (e.g., 3-bromobenzoyl protons at δ 7.3–8.1 ppm; ester carbonyls at ~165–170 ppm) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 477 [M+H]+^+) and fragmentation patterns validate the molecular formula .
  • Elemental analysis : Carbon, hydrogen, and nitrogen content are cross-checked with theoretical values (e.g., C: 65.39% vs. 65.41% calculated) .

Q. What preliminary biological assays are recommended for evaluating its bioactivity?

Initial screens include:

  • Antifungal activity : Broth microdilution assays against Candida albicans to determine minimum inhibitory concentrations (MICs) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HeLa) to assess selectivity .

Advanced Research Questions

Q. How can discrepancies in 13C^{13}\text{C}13C-NMR data for carbonyl groups be resolved?

Discrepancies in carbonyl signals (e.g., 163–186 ppm) may arise from crystallographic packing effects or solvent polarity. Cross-validate using X-ray crystallography (e.g., C=O bond lengths of ~1.21 Å in analogous structures) . Adjust deuteration protocols or use high-field NMR (≥500 MHz) to resolve overlapping peaks .

Q. What strategies optimize diastereoselectivity during cyclopropane ring formation in related analogs?

Diastereoselectivity is enhanced via:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL-derived catalysts to control stereochemistry .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) improve yields of the desired diastereomer by stabilizing transition states .
  • Temperature control : Slow cooling during crystallization isolates stereoisomers with >90% purity .

Q. How can mechanistic insights into the benzoylation step improve reaction efficiency?

Mechanistic studies using DFT calculations reveal that benzoylation proceeds via a Wheland intermediate stabilized by electron-donating groups. Catalytic Lewis acids (e.g., AlCl3_3) lower activation energy by coordinating to the benzoyl chloride’s carbonyl oxygen. Optimize stoichiometry (1.2 equiv benzoyl chloride, 0.1 equiv catalyst) to minimize side products .

Q. What approaches are used to study structure-activity relationships (SAR) for antifungal activity?

SAR studies involve:

  • Substituent variation : Replace the 3-bromo group with electron-withdrawing (e.g., NO2_2) or donating (e.g., OMe) groups to assess MIC changes .
  • Docking simulations : Molecular modeling against fungal CYP51 enzymes identifies key hydrophobic interactions with the pyrroloquinoline core .
  • Metabolic stability : Incubate derivatives with liver microsomes to correlate lipophilicity (logP) with half-life .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.